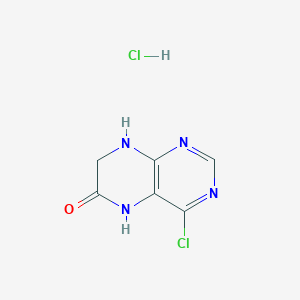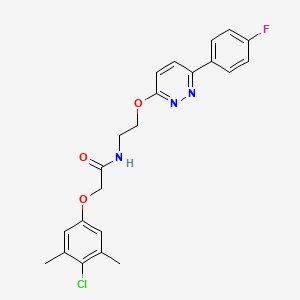![molecular formula C25H19F3N4O2 B2507117 3-(3,4-dimethylphenyl)-4-oxo-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-3,4-dihydro-1-phthalazinecarbohydrazide CAS No. 478045-76-0](/img/structure/B2507117.png)
3-(3,4-dimethylphenyl)-4-oxo-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-3,4-dihydro-1-phthalazinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethylphenyl)-4-oxo-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-3,4-dihydro-1-phthalazinecarbohydrazide is a useful research compound. Its molecular formula is C25H19F3N4O2 and its molecular weight is 464.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Anti-inflammatory Evaluation
- Research Overview : A study conducted by Abd Alla et al. (2010) focused on synthesizing and evaluating the anti-inflammatory properties of several 3,4-dimethylphenyl-1(2H)-oxo-phthalazine derivatives, including the chemical compound . Their findings indicated that certain compounds showed significant anti-inflammatory activity compared to indomethacin, a standard anti-inflammatory drug (Abd Alla, Hegab, Abo Taleb, Hasabelnaby, & Goudah, 2010).
Barriers to Rotation in Ortho-alkylphenyl Substituted Compounds
- Study Details : An earlier study by Brownstein, Horswill, and Ingold (1969) investigated the enthalpies and entropies of activation for rotation around the phenyl–nitrogen bond in similar 3,4-dihydro-ortho-alkylphenyl-2H-1,3-benzoxazines. Their work provides valuable insights into the structural dynamics of these compounds (Brownstein, Horswill, & Ingold, 1969).
Synthesis and Potential Biological Activity
- Research Findings : In 2019, Turhan and Turgut reported on the synthesis of substituted 2H-indazolo[2,1-b]phthalazine-1,6,11-triones, which may possess biological activity. Their study offers insights into the chemical synthesis and potential applications of these compounds in biomedical research (Turhan & Turgut, 2019).
Biological Activity of Analogous Compounds
- Study Overview : Ahmed (2017) investigated the synthesis and biological activities of several compounds, including the reaction of certain derivatives to produce compounds like 3-oxo-N',2-diphenyl-2,3-dihydro-1H-pyrazole-4-carbohydrazide. This research contributes to understanding the broader context of biological activities related to the compound of interest (Ahmed, 2017).
Structural Analysis of Related Compounds
- Research Implications : A study by Farrán et al. (2018) examined the structures of 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles, related to J147, a drug for treating Alzheimer's disease. Their findings on the molecular structures and electrostatic potential calculations provide insights into the structural aspects of similar compounds (Farrán, Bonet, Claramunt, Torralba, Alkorta, & Elguero, 2018).
Polyamide and Polymer Research
- Study Findings : Research by Cheng, Jian, and Mao (2002) on aromatic polyamides derived from unsymmetrical diamines containing the phthalazinone moiety highlights the synthesis and properties of novel polymeric materials. This research is relevant for understanding the potential application of the compound in polymer science (Cheng, Jian, & Mao, 2002).
Anticancer Activity of Similar Compounds
- Research Overview : Abdellatif et al. (2014) explored the synthesis and anticancer activity of new Pyrazolo[3,4-d]pyrimidin-4-one derivatives. Their findings on the antitumor activity of these compounds contribute to the understanding of the potential therapeutic applications of related chemical structures (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Propiedades
IUPAC Name |
3-(3,4-dimethylphenyl)-4-oxo-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]phthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N4O2/c1-15-10-11-19(12-16(15)2)32-24(34)21-9-4-3-8-20(21)22(31-32)23(33)30-29-14-17-6-5-7-18(13-17)25(26,27)28/h3-14H,1-2H3,(H,30,33)/b29-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGANZZYCOFDXBX-IPPBACCNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)NN=CC4=CC(=CC=C4)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)N/N=C/C4=CC(=CC=C4)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline](/img/structure/B2507036.png)

![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2507042.png)

![N-[(3Z)-3-[1-cyano-2-(hexylamino)-2-oxoethylidene]isoindol-1-yl]benzamide](/img/structure/B2507044.png)
![3-Chloro-4-fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2507046.png)

![3-[({3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-yl}amino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2507049.png)
![4-[5-(2,3-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2507051.png)
![N-[(5-Fluoro-2-methylphenyl)methyl]-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)prop-2-enamide](/img/structure/B2507053.png)
![Ethyl 5-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2507055.png)
![Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2507056.png)
![3'-(4-Fluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2507057.png)
